N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Scientific Research Applications
Antimicrobial Activity
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-(o-tolyloxy)acetamide and its derivatives have been explored for their antimicrobial properties. A study highlighted the synthesis of various heterocycles incorporating antipyrine moiety, including compounds similar in structure to the specified chemical, which demonstrated significant antimicrobial activity. These compounds were evaluated against a range of microbial organisms, indicating their potential as effective antimicrobial agents (Bondock et al., 2008).
Bioactivity and Inhibition Effects
Research into novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, which share a core structural similarity with the chemical , has shown good bioactivity against selected bacteria and algae. One such compound achieved high yields and demonstrated effective inhibition effects on heterotrophic bacteria and marine chlorella, showcasing the potential of these compounds in bioactive applications (Yu et al., 2020).
Synthesis and Evaluation of Derivatives
The synthesis of novel derivatives and their evaluation for antimicrobial activities has been a significant area of research. For instance, new indole-containing derivatives, which can be related to the structural framework of this compound, have been prepared and assessed. These studies not only explore the synthesis routes but also evaluate the derivatives for their potential antimicrobial activities, contributing to the development of new therapeutic agents (Behbehani et al., 2011).
Advanced Oxidation Chemistry
Investigations into the advanced oxidation chemistry of related compounds, such as paracetamol, under UV/H2O2 conditions, have provided insights into hydroxylation and degradation pathways. These studies offer a foundational understanding of the chemical behavior and potential environmental impact of similar acetamide derivatives, underscoring the importance of understanding the chemical and physical properties of these compounds for their safe and effective use (Vogna et al., 2002).
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14-4-2-3-5-18(14)26-13-19(25)24-15-6-8-16(9-7-15)27-20-17(12-21)22-10-11-23-20/h2-5,10-11,15-16H,6-9,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOPRKXBWWGDBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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